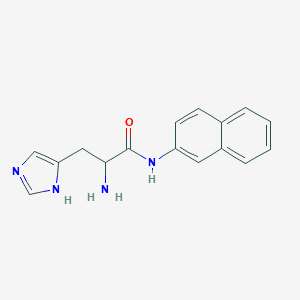

L-Histidine beta-naphthylamide

Descripción general

Descripción

L-Histidine β-naphthylamide is an analogue of L-histidine . It is used to study the structural roles of L-histidine in functions such as the activation of HutP protein transcription . It may also be used to study the specificity and kinetics of various proteases and peptidases .

Molecular Structure Analysis

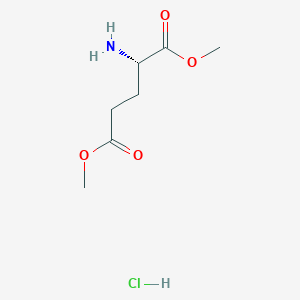

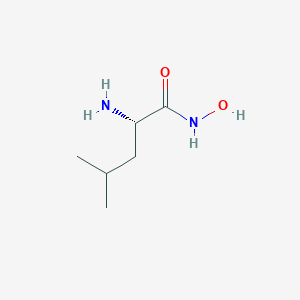

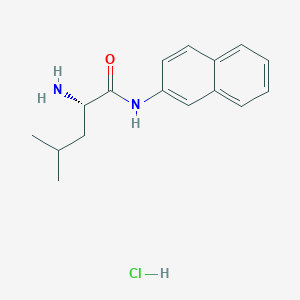

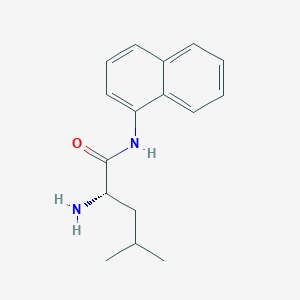

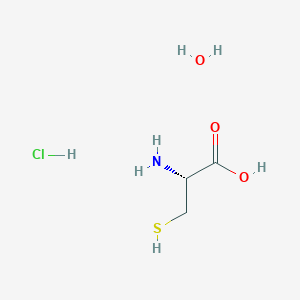

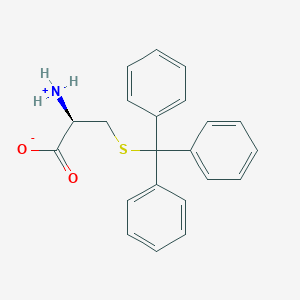

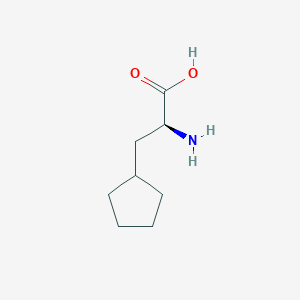

The molecular formula of L-Histidine β-naphthylamide is C16H16N4O . The IUPAC name is (2 S )-2-amino-3- (1 H -imidazol-5-yl)- N -naphthalen-2-ylpropanamide . The exact mass is 280.13241115 g/mol and the monoisotopic mass is also 280.13241115 g/mol .Physical And Chemical Properties Analysis

The molecular weight of L-Histidine β-naphthylamide is 280.32 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bond count . The topological polar surface area is 83.8 Ų .Aplicaciones Científicas De Investigación

Glycosidase Inhibition

L-Histidine beta-naphthylamide demonstrates significant potential as a glycosidase inhibitor. In a study by Field et al. (1991), it was found to be a potent competitive inhibitor of sweet-almond beta-glucosidase. This property suggests its utility in developing selective reversible beta-glucosidase inhibitors.

Enzymatic Activity and Stability

Research by Abdus Sattar et al. (1989) shows that L-Histidine beta-naphthylamide can be used as a substrate in studying enzymatic properties and stability, particularly in the context of aminopeptidases.

Colorimetric Determination of Enzyme Activity

L-Histidine beta-naphthylamide is also useful in colorimetric assays for enzyme activity determination. As demonstrated by Green et al. (1955), it can be employed as a substrate for determining leucine aminopeptidase activity in serum.

Probe for Cell Senescence

In a study by Lozano-Torres et al. (2017), a probe containing L-Histidine beta-naphthylamide was designed for detecting cell senescence. This application is crucial for understanding cellular aging and related processes.

Interaction with Other Biological Compounds

The interaction of L-Histidine beta-naphthylamide with other biological compounds, as discussed in studies like Boldyrev et al. (2013) and Yang et al. (2013), highlights its role in physiological processes and potential therapeutic applications.

Sensor Development for Amino Acids

L-Histidine beta-naphthylamide is instrumental in developing sensors for amino acid detection. This is exemplified by Wang et al. (2020) in their work on a fluorescent sensor for L-histidine detection.

Enzyme Hydrolysis and Specificity

Studies like Szewczuk and Mulczyk (1969) and Gao et al. (2018) provide insights into the role of L-Histidine beta-naphthylamide in enzyme hydrolysis and specificity, contributing to our understanding of enzymatic processes.

Serum Enzyme Studies

The compound is also used in the study of serum enzymes, as indicated by O'Connell and Winzler (1963) and Rupnow et al. (1979), demonstrating its utility in understanding various physiological and pathological states.

Nutritional and Health Aspects

The study of L-Histidine in health and disease, including its metabolism and physiological importance, often involves L-Histidine beta-naphthylamide. Research by Holeček (2020) and Karl et al. (1989) is significant in this context.

Biochemical Sensor Development

The development of biochemical sensors, as in the work of Zhang et al. (2018), utilizes L-Histidine beta-naphthylamide for specific recognition of amino acid enantiomers, underscoring its importance in analytical chemistry and diagnostics.

Understanding Renal Function

Studies like Ono et al. (1968) use L-Histidine beta-naphthylamide to understand renal function and related diseases, demonstrating its clinical significance.

Antioxidant Properties

The antioxidant characteristics of L-Histidine, as explored by Wade and Tucker (1998), involve studying its derivatives like L-Histidine beta-naphthylamide, contributing to our understanding of its therapeutic potential.

Hypertension and Cardiovascular Health

The relationship between serum aminopeptidases and hypertension, explored by Nagatsu et al. (1965), includes the study of L-Histidine beta-naphthylamide, highlighting its role in cardiovascular health research.

Neuroprotective Effects

The neuroprotective effects of L-Histidine and its derivatives are studied in contexts like NMDA-induced neurotoxicity, as shown in research by Shen et al. (2007), indicating its potential in neurological disorder treatment.

Enzyme Specificity Studies

The specificity of serum peptidases, as investigated by Bauer et al. (1981), utilizes L-Histidine beta-naphthylamide, contributing to our understanding of enzymatic processes and regulatory mechanisms.

Microbial Peptidase Profiles

In microbiology, the study of peptidase profiles in bacteria, like in the work of Gobbetti and Rossi (1992), involves the use of L-Histidine beta-naphthylamide, elucidating microbial enzymatic activities.

Direcciones Futuras

L-Histidine, the parent compound of L-Histidine β-naphthylamide, is a nutritionally essential amino acid with unique biochemical and physiological properties, which have created a good theoretical rationale to suggest the use of HIS as a nutritional supplement in a wide range of conditions . Therefore, L-Histidine β-naphthylamide, being an analogue of L-histidine, may also find potential applications in various fields of study.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDILZBBFKZMRO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidine beta-naphthylamide | |

CAS RN |

7424-15-9 | |

| Record name | (αS)-α-Amino-N-2-naphthalenyl-1H-imidazole-5-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-amino-N-2-naphthyl-1H-imidazole-4-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.